5-trans Fluprostenol is a synthetic analog of prostaglandin F2α, which is primarily used in ophthalmology for the treatment of glaucoma and ocular hypertension. This compound mimics the action of natural prostaglandins, promoting the outflow of aqueous humor and thereby reducing intraocular pressure. Its structural modifications enhance its potency and selectivity for specific prostaglandin receptors.
5-trans Fluprostenol is derived from the natural prostaglandin F2α, a compound originally isolated from the seminal vesicles of sheep. The synthetic pathways to produce this compound often involve complex organic reactions that modify the natural structure to improve efficacy and stability.
5-trans Fluprostenol is classified as a prostaglandin analog, specifically belonging to the F-series of prostaglandins. It is recognized for its pharmacological properties in managing eye conditions related to elevated intraocular pressure.
The synthesis of 5-trans Fluprostenol can be achieved through several methods, with a focus on chemoenzymatic approaches that offer high efficiency and selectivity. A notable method involves the use of a common intermediate, such as bromohydrin, which can be synthesized in two steps. This intermediate allows for further transformations leading to the final product in a concise manner.
The molecular structure of 5-trans Fluprostenol features a cyclopentane ring characteristic of prostaglandins, along with various functional groups that enhance its biological activity. The specific stereochemistry at various positions is crucial for its interaction with prostaglandin receptors.
5-trans Fluprostenol participates in various chemical reactions typical of prostaglandin analogs, including esterification and reduction reactions. These reactions are critical during its synthesis and also when it interacts with biological systems.
5-trans Fluprostenol exerts its effects primarily through agonistic action on specific prostaglandin receptors (FP receptors). Upon binding to these receptors, it initiates a cascade of intracellular events that lead to increased outflow of aqueous humor.
5-trans Fluprostenol is primarily utilized in scientific research and clinical settings for:
5-trans Fluprostenol (CAS 57968-83-9) is a stereoisomer of the prostaglandin F₂α analogue fluprostenol. Its molecular formula is C₂₃H₂₉F₃O₆, with a molecular weight of 458.5 g/mol [1] [7] [8]. The "5-trans" designation refers to the trans configuration of the double bond between carbons 5 and 6 in the α-chain, contrasting with the natural cis orientation in bioactive prostaglandins. The core structure comprises a cyclopentane ring with three hydroxyl groups (at positions 9α, 11α, and 15R), a C-16 meta-trifluoromethylphenoxy moiety, and a carboxylic acid terminus [1] [6]. The canonical SMILES notation is:C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O
[8].
Table 1: Key Structural Descriptors of 5-trans Fluprostenol
Property | Value |
---|---|
CAS Number | 57968-83-9 |
Molecular Formula | C₂₃H₂₉F₃O₆ |
Molecular Weight | 458.5 g/mol |
IUPAC Name | (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid |
Critical Bond Configuration | 5,6-double bond: trans (E) |
The 5-trans isomer differs critically from native prostaglandin F₂α (PGF₂α) and its therapeutic analogues (e.g., fluprostenol) in the α-chain geometry. Natural PGF₂α derivatives possess a cis (Z) double bond at C5–C6, which induces a 60° bend in the aliphatic chain. This bend facilitates optimal docking into the hydrophobic binding pocket of the FP prostaglandin receptor [5]. In 5-trans-fluprostenol, the trans (E) bond linearizes the α-chain, sterically hindering receptor engagement (Figure 1).
Table 2: Stereochemical Comparison of 5-trans Fluprostenol and Analogues
Compound | C5-C6 Bond | C13-C14 Bond | C16 Modification | Receptor Activity |
---|---|---|---|---|
PGF₂α | cis (Z) | trans (E) | –OH | Full agonist |
Fluprostenol (active form) | cis (Z) | trans (E) | –O–C₆H₄–CF₃ (meta) | Potent FP agonist |
5-trans Fluprostenol | trans (E) | trans (E) | –O–C₆H₄–CF₃ (meta) | Negligible activity |
Travoprost acid | cis (Z) | trans (E) | –O–C₆H₄–CF₃ (meta) | Potent FP agonist |
This stereochemical divergence underpins 5-trans Fluprostenol's status as a process-related impurity (typically 1–3%) in fluprostenol bulk preparations and Travoprost formulations, rather than a therapeutically active agent [1] [7].
5-trans Fluprostenol is a white to off-white solid at room temperature. Its solubility profile is dominated by the carboxylic acid and hydroxyl groups:
Structural validation of 5-trans Fluprostenol relies on complementary spectroscopic techniques:
Table 3: Key Spectroscopic Signatures of 5-trans Fluprostenol
Technique | Key Signals | Structural Assignment |
---|---|---|
MS | [M+H]⁺: m/z 459.1920 | Molecular ion confirmation |
Fragment: m/z 329 | C1–C15 cleavage | |
¹H NMR | δ 5.6 ppm (t, J=11 Hz) | H-C5 (trans vinyl proton) |
δ 7.4–7.6 ppm (m, 4H) | Aromatic H (phenyl ring) | |
¹³C NMR | δ 122.5 ppm (q, J=272 Hz) | CF₃ carbon |
IR | 1705 cm⁻¹ | Carboxylic acid C=O stretch |
While full spectral assignments are not publicly available due to the compound's status as a research chemical, these signatures provide diagnostic markers for distinguishing 5-trans Fluprostenol from its cis isomer and related prostaglandins [1] [8].
CAS No.: 24622-61-5
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7